4-butyl-N-(pyridin-3-yl)benzamide
CAS No.:
Cat. No.: VC14574961
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O |
|---|---|
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | 4-butyl-N-pyridin-3-ylbenzamide |
| Standard InChI | InChI=1S/C16H18N2O/c1-2-3-5-13-7-9-14(10-8-13)16(19)18-15-6-4-11-17-12-15/h4,6-12H,2-3,5H2,1H3,(H,18,19) |
| Standard InChI Key | KDHOWTVYQKITMO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a benzamide core substituted at the para position with a tert-butyl group (–C(CH₃)₃) and a pyridin-3-yl moiety attached via the amide nitrogen (Fig. 1). Its molecular formula is C₁₆H₁₈N₂O, with a molecular weight of 254.33 g/mol . The tert-butyl group contributes significant steric bulk and lipophilicity (clogP ≈ 3.2), while the pyridine ring introduces hydrogen-bonding capability and π-π stacking potential .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O |
| Molecular Weight | 254.33 g/mol |
| Topological Polar SA | 42 Ų |
| Solubility (pH 7.4) | 28 µg/mL |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) data reveal distinct signals:
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¹H NMR (DMSO-d₆): δ 10.56 (s, 1H, NH), 8.64–7.50 (m, 8H, aromatic) .
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¹³C NMR: δ 166.5 (C=O), 150.3 (pyridine C-N), 34.2 (tert-butyl C) .
Infrared spectroscopy shows a strong amide C=O stretch at 1,675 cm⁻¹ .
Synthesis and Optimization
Conventional Amide Coupling
The most reported synthesis involves coupling 4-tert-butylbenzoic acid with 3-aminopyridine using carbodiimide reagents (e.g., EDCI/HOBt):
Yields typically range from 70–85% after recrystallization from ethanol .
Flow Chemistry Approaches
Recent advancements employ continuous-flow systems to enhance efficiency. A representative protocol :
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Reactants: 4-tert-Butylbenzoyl chloride (0.5 M in THF) + 3-aminopyridine (0.5 M in THF)
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Conditions: 100°C, 2 min residence time
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Yield: 89% with >95% purity (HPLC)
Table 2: Synthetic Method Comparison
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Batch (EDCI) | 78 | 90 | 12 h |
| Flow | 89 | 95 | 2 min |
Functional Properties and Applications
Biological Activity
4-tert-Butyl-N-(pyridin-3-yl)benzamide demonstrates moderate binding affinity (Kd = 2.4 µM) to voltage-gated potassium channels (Kv1.3) in electrophysiological assays . This activity suggests potential as a lead compound for autoimmune disease therapeutics.
Material Science Applications
The compound’s rigid aromatic structure enables its use as a:
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Ligand in coordination polymers (e.g., with Cu(II) ions)
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Building block for liquid crystalline materials due to anisotropic geometry
Comparative Analysis with Structural Analogues
Table 3: Bioactivity Comparison of Benzamide Derivatives
| Compound | Target | IC₅₀/Kd |
|---|---|---|
| 4-tert-Butyl-N-(pyridin-3-yl)benzamide | Kv1.3 | 2.4 µM |
| N-(Pyridin-4-yl)benzamide | PARP-1 | 18 µM |
| 4-Nitro-N-(pyridin-2-yl)benzamide | COX-2 | 6.7 µM |
The tert-butyl group in 4-tert-Butyl-N-(pyridin-3-yl)benzamide enhances membrane permeability compared to non-alkylated analogues, as evidenced by its higher logP value .
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